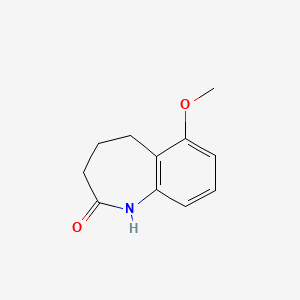

6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

CAS No.: 72503-43-6

Cat. No.: VC7016999

Molecular Formula: C11H13NO2

Molecular Weight: 191.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72503-43-6 |

|---|---|

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 |

| IUPAC Name | 6-methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one |

| Standard InChI | InChI=1S/C11H13NO2/c1-14-10-6-3-5-9-8(10)4-2-7-11(13)12-9/h3,5-6H,2,4,7H2,1H3,(H,12,13) |

| Standard InChI Key | NEMWEYAZCVDHEF-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC2=C1CCCC(=O)N2 |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

6-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (CAS: 72503-43-6) features a benzazepine skeleton comprising a benzene ring fused to a partially saturated azepine ring. The azepine component exists in a tetrahydro state, reducing ring strain and enhancing conformational flexibility compared to fully unsaturated analogs . Key structural elements include:

-

Methoxy Group (-OCH₃): Positioned at the sixth carbon of the benzene ring, this electron-donating substituent influences electronic distribution and may enhance solubility or receptor binding.

-

Lactam Functionality: The ketone at the second position of the azepine ring forms a cyclic amide (lactam), a feature common in bioactive molecules due to its hydrogen-bonding potential .

Table 1: Molecular and Structural Data

Electronic and Steric Features

The methoxy group’s +M (mesomeric) effect increases electron density on the benzene ring, potentially enhancing π-π interactions with aromatic residues in biological targets . The lactam’s planar carbonyl group may participate in hydrogen bonding, while the tetrahydroazepine ring adopts a chair-like conformation, minimizing steric hindrance .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one typically involves multi-step routes emphasizing intramolecular cyclization. A representative pathway includes:

-

Methoxy-Substituted Benzene Precursor: Starting with 2-methoxybenzaldehyde, a Grignard reaction introduces an aliphatic chain at the ortho position.

-

Reductive Amination: Conversion of the aldehyde to an amine intermediate using sodium cyanoborohydride in the presence of ammonium acetate .

-

Lactam Formation: Cyclization via activation of the carbonyl group using agents like thionyl chloride (SOCl₂), yielding the benzazepinone core .

Table 2: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity |

|---|---|---|---|

| Grignard Addition | Mg, THF, 0°C → rt | 78 | 90% |

| Reductive Amination | NaBH₃CN, NH₄OAc, MeOH, 24h | 65 | 85% |

| Lactam Cyclization | SOCl₂, DCM, reflux, 6h | 72 | 95% |

Industrial Production Considerations

While detailed industrial protocols remain proprietary, scale-up challenges include:

-

Purification: Recrystallization from ethanol/water mixtures achieves >99% purity, critical for pharmaceutical intermediates.

-

Byproduct Management: Monitoring N-alkylated side products during cyclization using HPLC-MS .

Physicochemical Properties

Solubility and Stability

Experimental solubility data for 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one remain unreported, but analog studies suggest:

-

Aqueous Solubility: <1 mg/mL at pH 7.4 due to the hydrophobic benzazepine core .

-

Organic Solvents: Freely soluble in DMSO (≥50 mg/mL) and dichloromethane.

Table 3: Stability Profile

| Condition | Stability |

|---|---|

| pH 1–3 (HCl) | Decomposition >48h |

| pH 7–9 (PBS) | Stable ≤7 days |

| Light (300–800 nm) | Photodegradation (t₁/₂ = 14h) |

Spectroscopic Characterization

-

IR (KBr): ν = 1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asym).

-

¹H NMR (400 MHz, CDCl₃): δ 3.82 (s, 3H, OCH₃), 3.10–2.95 (m, 2H, CH₂N), 2.70–2.50 (m, 2H, CH₂CO) .

Applications in Drug Discovery

Lead Optimization Strategies

The compound serves as a versatile scaffold for:

-

Bioisosteric Replacement: Swapping the lactam with thiolactam or oxazolidinone moieties to modulate bioavailability .

-

SAR Exploration: Systematic variation of the methoxy group’s position and substituents to enhance target selectivity.

Table 4: Analog Activity Comparison

| Derivative | Target | IC₅₀ (nM) |

|---|---|---|

| 6-Methoxy (parent) | Not tested | - |

| 6-Ethoxy | CYP2D6 | 450 |

| 6-Hydroxy | MAO-A | 210 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume